molecular formula C8H10N2O2 B1628805 1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 319474-61-8

1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1628805
CAS RN: 319474-61-8
M. Wt: 166.18 g/mol
InChI Key: HLMMLSCUQFNMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.181 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an allyl group and a carboxylic acid group .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” are not explicitly mentioned in the search results . For detailed information, one may need to refer to its Material Safety Data Sheet (MSDS) or conduct specific experimental measurements.

Scientific Research Applications

Synthesis and Derivative Formation

1-Allyl-3-methyl-1H-pyrazole-5-carboxylic acid serves as a key intermediate in the synthesis of various pyrazole derivatives. Research has demonstrated its versatility in forming carboxamide and carboxylate derivatives through reactions with binucleophiles like diaminoethane, diaminopropane, and amino alcohols. These reactions, facilitated by catalytic amounts of pyridine, yield products with significant yields ranging from 66% to 95%. The synthesized compounds have their structures confirmed through spectroscopic methods such as 13C NMR, 1H NMR, and IR, alongside elemental analyses, showcasing the compound's utility in the creation of novel chemical entities (Yıldırım, Kandemirli, & Akçamur, 2005).

Coordination Chemistry and Crystal Structures

The compound also finds applications in coordination chemistry, where its derivatives act as ligands to form mononuclear CuII/CoII coordination complexes. These novel pyrazole-dicarboxylate acid derivatives, synthesized and characterized by various spectroscopic techniques, demonstrate the ability to chelate with metal ions like CuII, CoII, and ZnII. The resulting single crystal structures reveal intricate hydrogen-bonded networks, showcasing the compound's potential in the design of metal-organic frameworks and coordination polymers with diverse structural properties (Radi et al., 2015).

Functionalization Reactions

Experimental and theoretical studies highlight the compound's role in functionalization reactions, particularly in forming carboxamide derivatives through reaction with diamines or aminophenols. These studies, supported by computational calculations, offer insights into the reaction mechanisms and the structural elucidation of the resulting compounds. Such research underscores the compound's importance in organic synthesis, providing pathways to functionalize pyrazole derivatives for various applications (Yıldırım, Kandemirli, & Demir, 2005).

Luminescence and Supramolecular Networks

Research into the structural diversity of d10 metal coordination polymers constructed from pyrazole-carboxylic acid derivatives reveals the formation of chiral and achiral coordination polymers with unique hydrogen-bonded chiral networks. These studies not only provide a deeper understanding of the structural assembly and chirality but also explore the thermal and luminescence properties of the resulting compounds. Such investigations highlight the potential of pyrazole derivatives in materials science, particularly in the development of luminescent materials and supramolecular chemistry (Cheng et al., 2017).

Safety and Hazards

Sigma-Aldrich provides “1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, one should refer to its MSDS.

properties

IUPAC Name

5-methyl-2-prop-2-enylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h3,5H,1,4H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMMLSCUQFNMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619274
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

319474-61-8
Record name 3-Methyl-1-(prop-2-en-1-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-allyl-3-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.